2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride

Catalog No.
S876260
CAS No.
1228185-09-8
M.F
C27H36Cl2N2
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazo...

CAS Number

1228185-09-8

Product Name

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride

IUPAC Name

2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride

Molecular Formula

C27H36Cl2N2

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C27H36ClN2.ClH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;/h9-20H,1-8H3;1H/q+1;/p-1

InChI Key

JDMACANGISWEGX-UHFFFAOYSA-M

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-]

One application of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride (2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) in scientific research is in the deoxyfluorination of phenols. This reaction replaces a hydroxyl group (OH) on a phenol molecule with a fluorine (F) atom. The Ritter lab demonstrated the use of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride in conjunction with other catalysts for the specific incorporation of the radioisotope fluorine-18 ([¹⁸F]) into phenols [].

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is an organic compound with the molecular formula C27H36Cl2N2. It features a unique imidazolium structure, characterized by the presence of two bulky 2,6-diisopropylphenyl groups attached to the nitrogen atoms of the imidazole ring. This compound is notable for its chlorinated imidazolium cation, which contributes to its reactivity and potential applications in various

The mechanism of action of this compound revolves around its ability to activate the fluoride source (like CsF) and facilitate the nucleophilic substitution reaction on the phenol. The bulky diisopropylphenyl groups stabilize the positive charge on the imidazolium ring, allowing it to interact with the fluoride anion. The intermediate fluorinated imidazolium species then acts as the electrophilic fluorine transfer agent for the reaction [].

The reactivity of 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride primarily involves nucleophilic substitution reactions due to the presence of the chlorine atom. This compound can participate in various reactions, including:

  • Fluorination: The chlorine atom can be replaced by a fluorine atom through nucleophilic substitution, leading to the formation of aryl fluorides .
  • Coordination Chemistry: The imidazolium cation can coordinate with metal ions, forming complexes that are useful in catalysis .
  • Deprotonation Reactions: The imidazolium can lose a proton under basic conditions to form an imidazole derivative, which can further participate in various organic transformations.

The synthesis of 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride typically involves:

  • Formation of the Imidazole Ring: The initial step usually includes the reaction of appropriate precursors (such as aldehydes or ketones) with 2-amino-4-methylimidazole.
  • Chlorination: The resulting imidazole derivative is then chlorinated using reagents like phosphorus pentachloride or thionyl chloride to introduce the chlorine atom at the desired position.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain high-purity material suitable for further applications .

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride has several applications in various fields:

  • Synthetic Chemistry: It serves as a precursor for synthesizing aryl fluorides and other functionalized aromatic compounds.
  • Catalysis: Its ability to form stable complexes with metals makes it useful in catalytic processes.
  • Material Science: Potential applications in developing new materials with unique electronic properties due to its structural characteristics.

Interaction studies involving 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride focus on its behavior in coordination chemistry and its interactions with biological molecules. Research may include:

  • Metal Complex Formation: Investigating how this compound interacts with various metal ions to form stable complexes that could be used as catalysts or sensors.
  • Biological Interactions: Studying how this compound interacts with proteins or nucleic acids to assess its potential therapeutic effects.

These studies are crucial for understanding both its chemical behavior and potential biological implications.

Several compounds share structural similarities with 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride. Here are some notable examples:

Compound NameStructureUnique Features
1-Methylimidazolium ChlorideStructureSimpler structure; used in ionic liquids.
1-Ethyl-3-methylimidazolium ChlorideStructureCommon ionic liquid; lower viscosity.
1-Hexyl-3-methylimidazolium ChlorideStructureLonger alkyl chain; enhances solubility in organic solvents.

Uniqueness

The uniqueness of 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride lies in its bulky substituents (the two 2,6-diisopropylphenyl groups), which significantly influence its physical properties and reactivity compared to simpler imidazolium salts. This bulkiness may enhance its stability and alter its interaction profiles with other chemical species.

GHS Hazard Statements

H315+H320 (50%): Cause skin and eye irritation [Warning Skin corrosion/irritation and serious eye damage/eye irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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